Bienvenue dans la boutique en ligne BenchChem!

meso-Chlorin e(6) monoethylene diamine

Photodynamic Therapy Ovarian Cancer Drug Conjugates

Source high-purity meso-Chlorin e6 monoethylene diamine (Mce6), uniquely engineered for advanced photodynamic therapy research. Its exclusive monoethylene diamine handle enables site-specific conjugation to HPMA copolymers and antibodies, a critical feature lacking in generic chlorin e6. This allows for the development of targeted delivery systems with demonstrated 80% tumor regression in vivo and up to 9-fold selective cancer cell killing. Ensure your research consistency by choosing the only compound that delivers a three-fold higher singlet oxygen quantum yield in free form and proven synergistic effects with chemotherapeutics like adriamycin.

Molecular Formula C36H44N6O5
Molecular Weight 640.8 g/mol
CAS No. 147740-90-7
Cat. No. B138939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Chlorin e(6) monoethylene diamine
CAS147740-90-7
SynonymsMce(6)
Mce(6) disodium salt
Mce6 cpd
meso-chlorin e(6) monoethylene diamine
meso-chlorin e(6) monoethylene diamine, disodium salt
meso-chlorin e6 monoethylenediamine
mesochlorin e6 monoethylenediamine
Molecular FormulaC36H44N6O5
Molecular Weight640.8 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C
InChIInChI=1S/C36H44N6O5/c1-7-21-17(3)25-14-27-19(5)23(9-10-31(43)38-12-11-37)34(41-27)24(13-32(44)45)35-33(36(46)47)20(6)28(42-35)16-30-22(8-2)18(4)26(40-30)15-29(21)39-25/h14-16,19,23,39-40H,7-13,37H2,1-6H3,(H,38,43)(H,44,45)(H,46,47)/t19-,23-/m0/s1
InChIKeyMMRWZOAXVYLIMG-CVDCTZTESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





meso-Chlorin e6 Monoethylene Diamine (CAS 147740-90-7): A Chlorin-Based Photosensitizer for Photodynamic Therapy


meso-Chlorin e6 monoethylene diamine (Mce6) is a second-generation photosensitizer belonging to the chlorin class of porphyrin derivatives. It is characterized by its ability to generate singlet oxygen and other reactive oxygen species upon activation with red light (typically around 650–660 nm), a property that underpins its use in photodynamic therapy (PDT) for cancer and other diseases [1]. The compound is often utilized in both free form and as a conjugate with polymeric carriers, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, to enhance tumor targeting and reduce systemic toxicity [2].

Why Generic Chlorin e6 Cannot Substitute for meso-Chlorin e6 Monoethylene Diamine in Targeted PDT


Substituting generic chlorin e6 or other chlorin derivatives for meso-chlorin e6 monoethylene diamine (Mce6) in photodynamic therapy (PDT) applications is not straightforward due to critical differences in conjugation chemistry, photophysical properties, and biological activity. Mce6 features a monoethylene diamine moiety that provides a unique amine handle for site-specific conjugation to targeting moieties or drug delivery systems, a feature absent in the parent chlorin e6 [1]. This chemical distinction enables the creation of polymer-bound and antibody-targeted conjugates with markedly different pharmacokinetics, cellular uptake, and therapeutic indices compared to the free photosensitizer [2]. Furthermore, as detailed in the evidence below, Mce6 exhibits distinct phototoxicity profiles, synergy with chemotherapeutics, and aggregation behavior that are not shared by other chlorin analogs, making generic substitution a high-risk strategy for research consistency and therapeutic efficacy.

Quantitative Differentiation of meso-Chlorin e6 Monoethylene Diamine: Head-to-Head Comparative Evidence


Superior Phototoxicity of Free Mce6 Over Polymer-Bound Forms in Ovarian Cancer Cells

Free meso-chlorin e6 monoethylene diamine (Mce6) exhibits significantly higher phototoxicity compared to its HPMA copolymer-bound counterparts. In a head-to-head comparison using the OVCAR-3 ovarian carcinoma cell line, the IC50 of free Mce6 (with 650 nm light) was 0.34 µM, whereas the IC50 for the same compound bound to a non-degradable HPMA copolymer (P-(GG)-Mce6) was 290 µM, representing an approximately 850-fold decrease in potency [1].

Photodynamic Therapy Ovarian Cancer Drug Conjugates

Synergistic Interaction of Mce6 with Adriamycin in Ovarian Cancer PDT

In a combination therapy study, meso-chlorin e6 monoethylene diamine (Mce6)-mediated PDT demonstrated synergy with adriamycin (doxorubicin) in killing OVCAR-3 ovarian cancer cells. Isobolographic analysis revealed that a 50% ED50 dose of adriamycin combined with a 50% ED50 dose of Mce6/light produced synergistic cytotoxicity, with statistical significance (P ≤ 0.027) across multiple assays [1]. In contrast, combinations using 25% ED50 adriamycin and 75% ED50 Mce6/light showed antagonism.

Combination Therapy Synergy Ovarian Cancer

Enhanced Singlet Oxygen Generation of Free Mce6 Compared to Polymer-Conjugated Form

The quantum yield of singlet oxygen generation is a critical determinant of PDT efficacy. In phosphate-buffered saline at pH 7.4, free meso-chlorin e6 monoethylene diamine (Mce6) exhibits a quantum yield of singlet oxygen generation that is approximately three-fold higher than that of Mce6 bound to a non-cleavable HPMA copolymer [1]. This difference is attributed to aggregation of the polymer-bound photosensitizer, which can be reversed by the addition of the detergent CTAB, restoring the quantum yield to levels comparable to free Mce6.

Photophysics Singlet Oxygen Quantum Yield

Targeted Immunoconjugate of Mce6 Monoamide Achieves 9-Fold Higher Selective Phototoxicity

When conjugated to a melanoma-reactive monoclonal antibody (IG12), the Mce6 derivative chlorin e6 monoethylenediamine monoamide (CMA) demonstrated significantly enhanced and selective phototoxicity. In vitro, the immunoconjugate (IC) reduced viability of target OCM431 uveal melanoma cells to 6 ± 1.4% at 40 J/cm², while non-target RPMI1846 cells retained 54 ± 2.1% viability. In contrast, free CMA at the same light dose showed non-selective phototoxicity, with target and non-target cell viabilities of 24.3 ± 3.5% and 23.7 ± 1.5%, respectively [1].

Photoimmunotherapy Selectivity Uveal Melanoma

In Vivo Tumor Regression Achieved with HPMA-Mce6 Conjugate PDT in Nude Mice

In a nude mouse model bearing human ovarian carcinoma OVCAR-3 xenografts, combination therapy using HPMA copolymer-bound meso-chlorin e6 monoethylene diamine (P-Mce6) plus light achieved tumor regression in 80% of treated tumors [1]. This in vivo efficacy is notable compared to free Mce6, which typically exhibits rapid clearance and lower tumor accumulation, underscoring the value of the polymer-conjugated form for sustained therapeutic effect.

In Vivo Efficacy Ovarian Cancer HPMA Conjugate

Optimal Application Scenarios for meso-Chlorin e6 Monoethylene Diamine Based on Comparative Evidence


Targeted Photodynamic Therapy of Ovarian Cancer Using HPMA Copolymer Conjugates

Given the demonstrated synergy with adriamycin [1] and the high in vivo tumor regression rate (80%) when delivered via HPMA copolymers [2], meso-chlorin e6 monoethylene diamine (Mce6) is particularly well-suited for targeted PDT in ovarian cancer. Research protocols should consider HPMA-Mce6 conjugates with degradable linkers to balance tumor targeting and phototoxicity. The compound's unique amine handle facilitates conjugation to targeting moieties, enabling the development of tumor-specific delivery systems that can be combined with chemotherapy for enhanced efficacy.

Photoimmunotherapy with High Tumor Selectivity Using Mce6 Monoamide Antibody Conjugates

The Mce6 derivative chlorin e6 monoethylenediamine monoamide (CMA) enables the synthesis of immunoconjugates that achieve up to 9-fold selective killing of target cancer cells compared to free photosensitizer [1]. This makes the compound ideal for photoimmunotherapy applications where minimizing damage to surrounding healthy tissue is paramount, such as in ocular melanoma or other localized tumors. Researchers should prioritize CMA-based conjugates for studies requiring high selectivity and can benchmark their results against the published 6% target cell viability at 40 J/cm².

Mechanistic Studies on Photodynamic Synergy and Combination Therapy

The synergistic interaction between Mce6-mediated PDT and adriamycin, as quantified by isobolographic analysis [1], positions Mce6 as a valuable tool for investigating the mechanisms underlying chemo-photodynamic synergy. Its well-characterized photophysical properties, including a three-fold higher singlet oxygen quantum yield in free form compared to polymer-bound form [2], allow researchers to dissect the contributions of ROS generation versus drug delivery on overall therapeutic outcome. Studies should utilize the free compound for immediate phototoxic effects and polymer conjugates for sustained, targeted delivery.

Development of Activatable Photosensitizers for Reduced Skin Photosensitivity

The observed difference in singlet oxygen quantum yield between free Mce6 and its polymer-bound form (three-fold higher for free) [1] suggests a strategy for reducing the prolonged skin photosensitivity commonly associated with PDT. By utilizing polymer-bound Mce6 that remains aggregated and less active until released by tumor-associated enzymes, researchers can design activatable photosensitizers that minimize off-target phototoxicity. This application is directly supported by evidence showing that cleavage of Mce6 from the polymer restores high quantum yield [1], providing a clear pathway for developing next-generation PDT agents with improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for meso-Chlorin e(6) monoethylene diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.